6-Amino-2-chloro-3-methoxyphenol hydrochloride
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Overview
Description
6-Amino-2-chloro-3-methoxyphenol hydrochloride: is a chemical compound with the molecular formula C7H9Cl2NO2 and a molecular weight of 210.06 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a phenol ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-chloro-3-methoxyphenol hydrochloride typically involves the chlorination of 3-methoxyphenol followed by the introduction of an amino group. The reaction conditions often include the use of hydrochloric acid as a catalyst and solvent. The process can be summarized as follows:
Chlorination: 3-Methoxyphenol is treated with chlorine gas in the presence of a catalyst to introduce the chloro group at the 2-position.
Amination: The chlorinated intermediate is then reacted with ammonia or an amine source to introduce the amino group at the 6-position.
Hydrochloride Formation: The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-chloro-3-methoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-chloro-3-methoxyphenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-chloro-3-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage. Additionally, its phenolic structure allows it to participate in redox reactions, influencing various biochemical processes.
Comparison with Similar Compounds
4-Amino-2-chloro-3-methoxyphenol: Similar structure but with the amino group at the 4-position.
6-Amino-2-bromo-3-methoxyphenol: Similar structure but with a bromo group instead of a chloro group.
6-Amino-2-chloro-4-methoxyphenol: Similar structure but with the methoxy group at the 4-position.
Uniqueness: 6-Amino-2-chloro-3-methoxyphenol hydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the phenol ring allows for diverse chemical modifications and applications in various fields.
Biological Activity
6-Amino-2-chloro-3-methoxyphenol hydrochloride is a phenolic compound characterized by its unique combination of functional groups, which contribute to its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, particularly those involving microbial infections and oxidative stress.
- Molecular Formula : CHClNO
- Molecular Weight : 210.05 g/mol
- Structure : The compound features a chloro group, a methoxy group, and an amino group attached to a phenolic structure, enhancing its reactivity and biological interactions.
Biological Activities
This compound exhibits several notable biological activities:
-
Antimicrobial Properties :
- The compound has demonstrated significant antibacterial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 32 to 64 µg/mL, indicating its effectiveness as an antimicrobial agent.
-
Antioxidant Activity :
- It possesses antioxidant properties that help neutralize reactive oxygen species (ROS), which can lead to cellular damage and contribute to various diseases. This activity is particularly relevant in protecting cells from oxidative stress associated with chronic conditions like cancer and cardiovascular diseases.
-
Pharmacokinetics :
- Interaction studies reveal that this compound has favorable pharmacokinetic properties, including absorption and distribution characteristics that make it suitable for therapeutic applications. Its bioavailability and metabolic stability are currently under investigation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Helicobacter pylori, a bacterium associated with gastric ulcers. The study found that the compound exhibited potent antibacterial effects with MIC values comparable to established antibiotics, suggesting its potential as an alternative treatment option .
Toxicological Assessment
Toxicological studies conducted on laboratory animals assessed the safety profile of the compound. Rats administered varying doses showed no significant adverse effects at lower concentrations, although higher doses resulted in observable clinical symptoms such as apathy and respiratory distress. These findings highlight the importance of dose management in therapeutic applications .
Comparative Analysis with Similar Compounds
The unique biological profile of this compound can be contrasted with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloro-4-methoxyphenol | CHClO | Lacks amino group; used as an antiseptic |
3-Amino-2-chloro-6-methoxyphenol | CHClNO | Similar structure; different functional group positioning |
Phenol, 3-amino-2-chloro-6-methyl-hydrochloride | CHClN | Contains methyl instead of methoxy; differing biological properties |
The presence of the amino group in this compound enhances its antimicrobial and antioxidant activities compared to its analogs, making it a valuable candidate for pharmaceutical development.
Properties
Molecular Formula |
C7H9Cl2NO2 |
---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
6-amino-2-chloro-3-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C7H8ClNO2.ClH/c1-11-5-3-2-4(9)7(10)6(5)8;/h2-3,10H,9H2,1H3;1H |
InChI Key |
LKZMPGRZPSQIRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)O)Cl.Cl |
Origin of Product |
United States |
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